1,4-Dioctylbenzene

Physical State Ambient Temperature Formulation

1,4-Dioctylbenzene is a symmetrical para-dialkylbenzene with the molecular formula C₂₂H₃₈ and a molecular weight of 302.54 g/mol. Its structure consists of a central benzene ring substituted with two linear eight‑carbon (octyl) chains at the 1‑ and 4‑positions, yielding a non‑polar, hydrophobic hydrocarbon.

Molecular Formula C22H38
Molecular Weight 302.5 g/mol
CAS No. 10541-38-5
Cat. No. B089298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dioctylbenzene
CAS10541-38-5
Molecular FormulaC22H38
Molecular Weight302.5 g/mol
Structural Identifiers
SMILESCCCCCCCCC1=CC=C(C=C1)CCCCCCCC
InChIInChI=1S/C22H38/c1-3-5-7-9-11-13-15-21-17-19-22(20-18-21)16-14-12-10-8-6-4-2/h17-20H,3-16H2,1-2H3
InChIKeyWNLMYIPOMNQVLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Dioctylbenzene (CAS 10541-38-5): Core Physical and Chemical Identity


1,4-Dioctylbenzene is a symmetrical para-dialkylbenzene with the molecular formula C₂₂H₃₈ and a molecular weight of 302.54 g/mol . Its structure consists of a central benzene ring substituted with two linear eight‑carbon (octyl) chains at the 1‑ and 4‑positions, yielding a non‑polar, hydrophobic hydrocarbon [1]. This compound is a colorless to pale yellow liquid under standard laboratory conditions and is routinely supplied with a purity of ≥95% . Its defining characteristics include a low density (0.8376 g/mL at 25 °C), a high boiling point (359–360 °C at atmospheric pressure), and a high calculated Log P (XLogP3‑AA = 10), which reflect the strong influence of the two extended alkyl substituents [2][3].

1,4-Dioctylbenzene (CAS 10541-38-5): Critical Differentiation from Isomeric and Homologous Dialkylbenzenes


Although 1,4-dioctylbenzene belongs to the broad class of dialkylbenzenes, its specific para‑substitution pattern and octyl chain length confer a unique combination of physical state, thermal stability, and molecular flexibility that cannot be assumed for its ortho‑/meta‑isomers or its shorter‑/longer‑chain homologs . Simple one‑to‑one substitution with 1,4‑dihexylbenzene (C₁₈H₃₀) would introduce a lower boiling point and a different melting behavior , while replacement by 1,4‑didodecylbenzene (C₃₀H₅₄) would fundamentally change the material from a liquid to a solid at room temperature . Even isomeric variations (1,2‑ or 1,3‑dioctylbenzene) are predicted to exhibit altered molecular packing and, consequently, different densities, boiling points, and refractive indices . The following quantitative evidence guide documents these key differences, thereby supporting informed procurement decisions based on specific application requirements.

1,4-Dioctylbenzene (CAS 10541-38-5): Quantitative Performance Data Versus Key Comparators


Physical State at Ambient Temperature: 1,4-Dioctylbenzene is a Liquid Unlike Its Solid C₁₂ Homolog

1,4-Dioctylbenzene exists as a liquid under standard laboratory conditions (no melting point reported in the literature, indicating a melting point well below room temperature), whereas its longer-chain homolog, 1,4-didodecylbenzene, is a crystalline solid with a reported melting point of 40–44 °C . This difference is critical for applications requiring a neat liquid hydrocarbon without the need for solvent dilution or pre‑heating.

Physical State Ambient Temperature Formulation

Boiling Point and Thermal Stability: 1,4-Dioctylbenzene Occupies a Distinct Processing Window

The atmospheric boiling point of 1,4-dioctylbenzene is 359–360 °C, which is significantly higher than that of the shorter-chain 1,4-dihexylbenzene (≈280 °C) and substantially lower than that of the longer-chain 1,4-didodecylbenzene (501.9 ± 20.0 °C) [1]. This positions 1,4-dioctylbenzene in a unique intermediate thermal range that balances low volatility with processability.

Thermal Stability Volatility Process Engineering

Molecular Flexibility: 1,4-Dioctylbenzene Has an Intermediate Rotatable Bond Count

1,4-Dioctylbenzene possesses 14 rotatable bonds, as computed from its structure [1]. This number is intermediate between the 10 rotatable bonds of 1,4-dihexylbenzene and the 22 rotatable bonds of 1,4-didodecylbenzene [2][3]. The rotatable bond count is a direct measure of molecular flexibility and influences properties such as viscosity, diffusion, and the ability to adopt specific conformations in self-assembled monolayers or polymer matrices.

Molecular Flexibility Rotatable Bonds Conformational Entropy

Density and Refractive Index: 1,4-Dioctylbenzene Exhibits the Lowest Density Among Its 1,4-Dialkyl Homologs

1,4-Dioctylbenzene has a measured density of 0.8376 g/mL at 25 °C, which is notably lower than that reported for 1,4-dihexylbenzene (0.8567 g/cm³) and 1,4-didodecylbenzene (0.9 ± 0.1 g/cm³) [1]. Concurrently, its refractive index (n₂₀/D = 1.481) is identical to that of 1,4-didodecylbenzene but may differ from other isomers [2].

Density Refractive Index Material Property

Hydrophobicity (Log P): 1,4-Dioctylbenzene Provides a Balanced Partition Coefficient for Non‑Polar Environments

The calculated octanol–water partition coefficient (XLogP3‑AA) for 1,4-dioctylbenzene is 10, which is significantly higher than that of 1,4-dihexylbenzene (XLogP3‑AA = 7.8) and substantially lower than that of 1,4-didodecylbenzene (ACD/LogP ≈ 14.8) [1][2][3]. An experimentally determined Log P of 7.49260 has also been reported .

Hydrophobicity Log P Partition Coefficient

Synthetic Utility: 1,4-Dioctylbenzene is a Documented Precursor for Advanced Polymer Architectures

1,4-Dioctylbenzene has been explicitly utilized as a synthetic intermediate in the preparation of alkyl‑substituted [2.2]paracyclophane‑1,9‑dienes, which are strained monomers for ring‑opening metathesis polymerization (ROMP) leading to poly(phenylene vinylenes) [1]. This established synthetic role is not universally documented for other 1,4-dialkylbenzene homologs in the context of these specific advanced polymer systems.

Synthetic Intermediate Polymer Synthesis Functionalization

1,4-Dioctylbenzene (CAS 10541-38-5): High-Value Application Scenarios Derived from Comparative Evidence


Synthetic Base Oil or Viscosity Modifier in High‑Temperature Lubricants

The intermediate boiling point (359–360 °C) and liquid state of 1,4-dioctylbenzene make it a suitable candidate for high‑temperature lubricant formulations where lower‑chain homologs (e.g., 1,4-dihexylbenzene) would evaporate too readily and longer‑chain homologs (e.g., 1,4-didodecylbenzene) would solidify or require heating . Its balanced rotatable bond count (14) also contributes to favorable viscosity‑temperature behavior compared to more rigid or excessively flexible alternatives [1].

Precursor for Conjugated Polymer Monomers (e.g., Poly(phenylene vinylene)s)

As documented in the synthesis of alkyl‑substituted [2.2]paracyclophane‑1,9‑dienes, 1,4-dioctylbenzene serves as a validated starting material for strained monomers used in ring‑opening metathesis polymerization (ROMP) [2]. This specific application is supported by a direct literature citation, providing a clear research roadmap that is not available for other 1,4-dialkylbenzene homologs in this precise context.

Non‑Polar Solvent or Reaction Medium for High‑Temperature Organic Transformations

With a flash point >110 °C, a boiling point of 359–360 °C, and an extremely high Log P (≈10), 1,4-dioctylbenzene is well‑suited as an inert, high‑boiling solvent for reactions requiring anhydrous, aprotic conditions and temperatures above 200 °C . Its para‑substitution pattern ensures a symmetrical, non‑polar environment that minimizes unwanted solvent‑solute interactions compared to potentially more polarizable ortho‑ or meta‑isomers.

Component in Self‑Assembled Monolayers or Liquid Crystal Studies

The combination of a rigid aromatic core and two flexible octyl chains with 14 rotatable bonds provides a well‑defined molecular architecture for studying self‑assembly at liquid–solid interfaces . The para‑substitution pattern ensures a linear molecular geometry that facilitates ordered packing, a property that distinguishes it from the bent geometries of ortho‑ and meta‑isomers .

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